![molecular formula C4H8OS2 B1235834 S-Methyl 2-propene-1-sulfinothioate CAS No. 3736-98-9](/img/structure/B1235834.png)
S-Methyl 2-propene-1-sulfinothioate
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Overview
Description
S-Methyl 2-propene-1-sulfinothioate, also known as alls(O)sme, belongs to the class of organic compounds known as thiosulfinic acid esters. These are organic compounds containing an ester of thiosulfinic acid with the general structure RS(=S)OR' (R, R'=alkyl, aryl). S-Methyl 2-propene-1-sulfinothioate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, S-methyl 2-propene-1-sulfinothioate is primarily located in the cytoplasm. Outside of the human body, S-methyl 2-propene-1-sulfinothioate can be found in onion-family vegetables. This makes S-methyl 2-propene-1-sulfinothioate a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Analysis Techniques
S-Methyl 2-propene-1-sulfinothioate, commonly known as allicin, has been analyzed using supercritical fluid extraction and high performance liquid chromatography for quantitative determination in garlic. This method offers a reliable alternative for assessing the allicin content in both fresh and powdered garlic forms, utilizing alliin as a more stable standard compound for routine analysis (Rybak, Calvey, & Harnly, 2004).
Molecular and Chemical Properties
Studies have examined the electronic structure and prototropic rearrangement of molecules like 1-methoxy-2-propene and 1-methylthio-2-propene, which share structural similarities with S-Methyl 2-propene-1-sulfinothioate. These studies provide insights into charge distribution, bond lengths, and bond orders, contributing to a deeper understanding of similar sulfur-containing compounds (Kobychev, Vitkovskaya, Larionova, & Trofimov, 2002).
Medical and Biological Research
Allicin, a derivative of S-Methyl 2-propene-1-sulfinothioate, is known for its potential as an antiplasmodium agent. Research utilizing in silico screening and molecular docking has highlighted its potential inhibitory activity against plasmodium, suggesting its use in antiplasmodium therapies (Fatmawaty, Hanafi, Rosmalena, & Prasasty, 2015).
Hepatoprotective Properties
Allicin has also been identified as a substance with hepatoprotective properties. Research has shown that it can protect against lipid metabolism disorder in HepG2 cells, indicating its therapeutic potential in liver health (Lu et al., 2017).
Role in Methyl Transfer Reactions
S-adenosylmethionine, a biological sulfonium compound related to S-Methyl 2-propene-1-sulfinothioate, plays a crucial role in various biological methyl transfer reactions. It serves as a major methyl donor in these processes, highlighting the importance of sulfur-containing compounds in biological systems (Fontecave, Atta, & Mulliez, 2004).
Chemical Reactions and Catalysis
Research on sulfinothioates has also explored their use in chemical reactions and catalysis. For example, studies have investigated the diastereoselective reactions of sulfinothioates, providing insights into their use as metalloligands and nucleophiles in the creation of complex chemical structures (Nguyen, Khoo, & Yip, 2015).
properties
CAS RN |
3736-98-9 |
---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
3-methylsulfanylsulfinylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3H,1,4H2,2H3 |
InChI Key |
ZIMQNNOENLFVMT-UHFFFAOYSA-N |
SMILES |
CSS(=O)CC=C |
Canonical SMILES |
CSS(=O)CC=C |
synonyms |
2-propenesulfinothioic acid S-methyl ester AllS(O)SMe |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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